molecular formula C9H10Br2 B12016462 1-(1-Bromoethyl)-2-(bromomethyl)benzene CAS No. 35106-84-4

1-(1-Bromoethyl)-2-(bromomethyl)benzene

Cat. No.: B12016462
CAS No.: 35106-84-4
M. Wt: 277.98 g/mol
InChI Key: ZDIIQBBHSCTBSA-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-(bromomethyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where the benzene ring is substituted with a 1-bromoethyl group and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(bromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-2-methylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-(bromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of ethylbenzene or methylbenzene derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-2-(bromomethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials through controlled radical polymerization.

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

    Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    1-Bromo-2-(bromomethyl)benzene: Similar structure but lacks the ethyl group.

    1-(1-Bromoethyl)benzene: Lacks the bromomethyl group.

    2-Bromoethylbenzene: Different positioning of the bromine atoms.

Uniqueness: 1-(1-Bromoethyl)-2-(bromomethyl)benzene is unique due to the presence of both a 1-bromoethyl and a bromomethyl group on the benzene ring. This dual substitution pattern provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

CAS No.

35106-84-4

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-(1-bromoethyl)-2-(bromomethyl)benzene

InChI

InChI=1S/C9H10Br2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,6H2,1H3

InChI Key

ZDIIQBBHSCTBSA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CBr)Br

Origin of Product

United States

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